3-(Bromomethyl)-2-methyl-3-propyloxolane
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Overview
Description
3-(Bromomethyl)-2-methyl-3-propyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromomethyl group attached to the third carbon of the oxolane ring, along with a methyl group on the second carbon and a propyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methyl-3-propyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-3-propyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methyl-3-propyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include methyl-substituted oxolanes.
Scientific Research Applications
3-(Bromomethyl)-2-methyl-3-propyloxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of heterocycles and other functionalized compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its reactive bromomethyl group can be modified to introduce various pharmacophores.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe or a building block in the study of biological systems and biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methyl-3-propyloxolane primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new bonds and the introduction of various functional groups. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of an oxolane ring.
3-(Bromomethyl)indole: Contains a bromomethyl group attached to an indole ring.
Methyl 3-(Bromomethyl)but-3-enoate: Features a bromomethyl group attached to a butenoate ester.
Uniqueness
3-(Bromomethyl)-2-methyl-3-propyloxolane is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both a bromomethyl group and a propyl group on the oxolane ring allows for versatile modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C9H17BrO |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methyl-3-propyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-3-4-9(7-10)5-6-11-8(9)2/h8H,3-7H2,1-2H3 |
InChI Key |
HYDYJFSDULDDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCOC1C)CBr |
Origin of Product |
United States |
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